molecular formula C15H22BNO4 B2885383 Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate CAS No. 1639958-04-5

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Cat. No.: B2885383
CAS No.: 1639958-04-5
M. Wt: 291.15
InChI Key: DPXHEUBDTPTZFS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1639958-04-5) is a high-purity pyridine-based boronic ester pinacol ester with the molecular formula C 15 H 22 BNO 4 and a molecular weight of 291.15 g/mol . This compound serves as a versatile and critical synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its molecular structure incorporates both a protected boronic acid functionality and an ethyl acetate group on a pyridine ring, making it a valuable building block for constructing complex molecules in medicinal chemistry and materials science . Researchers utilize this reagent in the synthesis and functionalization of pharmaceutical candidates, leveraging the reactivity of the boronic ester group to form new carbon-carbon bonds. It is supplied with a typical purity of 97% or higher . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for handling and hazard information.

Properties

IUPAC Name

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)9-12-8-7-11(10-17-12)16-20-14(2,3)15(4,5)21-16/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHEUBDTPTZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of drug candidates.

  • Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final coupled product. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Position Reactivity (Suzuki Coupling) Stability
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (Target) C₁₆H₂₂BNO₄ 303.16 Boronate at pyridine C5; acetate at C2 High (electron-deficient pyridine) High (pinacol protection)
Mthis compound (CAS 1428761-14-1) C₁₅H₂₀BNO₄ 289.14 Methyl ester instead of ethyl Moderate (reduced lipophilicity) High
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS 859169-20-3) C₁₆H₂₃BO₄ 290.17 Phenyl instead of pyridine High (less steric hindrance) High
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (HR498706) C₁₅H₂₂BNO₅ 307.16 Ether linkage at pyridine C2 Reduced (polar oxygen bridge) Moderate

Structural and Functional Analysis

  • Pyridine vs. Phenyl Analogs : The target compound’s pyridine ring introduces electron-withdrawing effects, enhancing electrophilicity at the boron center compared to phenyl analogs (e.g., CAS 859169-20-3). This increases reactivity in Suzuki couplings with aryl halides . Phenyl analogs, however, exhibit higher lipophilicity, favoring applications in hydrophobic environments .
  • Ethyl esters generally offer better stability during prolonged storage .
  • Substituent Positioning : The boronate group at pyridine C5 (meta to the acetate at C2) minimizes steric clashes, enabling efficient cross-coupling. In contrast, compounds with ortho-substituted boronates (e.g., HR498674 in ) show reduced reactivity due to steric hindrance .

Stability and Handling

  • Hydrolytic Stability : The pinacol boronate group resists hydrolysis under neutral conditions but degrades in strongly acidic/basic environments. Pyridine’s electron-withdrawing nature further stabilizes the boron center compared to phenyl analogs .
  • Purification : Chromatography with hexane/ethyl acetate gradients (e.g., 90:10 → 1:1) is commonly employed, reflecting moderate polarity .

Research Findings and Data

Comparative Reactivity in Cross-Coupling

Compound Coupling Partner Yield (%) Conditions
Target Compound 4-Bromotoluene 82 Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
CAS 859169-20-3 (Phenyl analog) 4-Bromoanisole 78 Pd(OAc)₂, SPhos, K₃PO₄, THF
HR498706 (Ether-linked) 3-Iodopyridine 45 PdCl₂(dppf), CsF, DMSO

Thermal and Solubility Data

  • Melting Point: Not reported for the target compound, but phenyl analogs (e.g., CAS 859169-20-3) melt at 132–135°C .
  • Solubility : The target is soluble in THF, DMF, and dichloromethane but insoluble in water. LogP values estimated at ~2.5 (similar to phenyl analogs) .

Biological Activity

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in enhancing the pharmacokinetic properties of various drugs. The molecular formula is C15H20BNO4C_{15}H_{20}BNO_4, and it has a molecular weight of approximately 277.12 g/mol.

  • Inhibition of Enzymatic Activity :
    • The dioxaborolane group has been linked to the inhibition of various enzymes, particularly those involved in cancer pathways. For instance, compounds with similar structures have shown inhibitory activity against kinases such as GSK-3β and IKK-β, which are critical in cell signaling and proliferation pathways .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For example, related compounds have demonstrated efficacy against influenza viruses by reducing viral load in infected models .
  • Cytotoxicity :
    • In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservationsReferences
Enzyme InhibitionGSK-3β InhibitorsIC50 values ranging from 8 nM to 1314 nM
AntiviralInfluenza InhibitorsSignificant reduction in viral load
CytotoxicityCancer Cell LinesInduced apoptosis with IC50 > 10 µM

Case Study: Antiviral Properties

In a study assessing the antiviral efficacy of pyridine-based compounds, a derivative similar to this compound was found to significantly inhibit viral replication in an influenza A mouse model. The compound reduced viral loads by over 90% within 48 hours post-infection .

Case Study: Cancer Cell Line Testing

A series of experiments conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines revealed that certain derivatives exhibited no significant decrease in cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate, and how do reaction conditions influence yield?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the dioxaborolane group. For example, analogous pyridine-boronate esters are prepared by reacting halogenated pyridine precursors with pinacol borane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane at 80–100°C . Base selection (e.g., Na₂CO₃ or Cs₂CO₃) and degassing protocols significantly impact yield by minimizing oxidative byproducts. Evidence from similar compounds suggests optimizing equivalents of the boronate ester (1.1–1.5 eq) and catalyst loading (2–5 mol%) to balance cost and efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the pyridine ring substitution pattern and ester/boronate group integration. For example, the dioxaborolane group shows characteristic peaks near δ 1.3 ppm (quartet for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.
  • HPLC : Assesses purity (>95% is typical for research-grade material) and detects polar impurities from hydrolysis .
  • X-ray crystallography : Used in advanced studies to resolve stereochemical ambiguities, though it requires high-purity crystals .

Q. How does the dioxaborolane group enhance the compound’s utility in medicinal chemistry?

The dioxaborolane moiety acts as a stable boronate ester, enabling efficient cross-coupling reactions for late-stage functionalization. This is critical for synthesizing drug candidates with tailored pharmacokinetic properties. For instance, similar compounds exhibit improved solubility and metabolic stability compared to free boronic acids, making them valuable in protease inhibitor design .

Advanced Questions

Q. What experimental strategies mitigate contradictions in reported biological activity data between this compound and its structural analogs?

Discrepancies often arise from subtle structural differences (e.g., ester vs. methyl substituents) or assay conditions. To resolve these:

  • Perform side-by-side bioassays under identical conditions (e.g., cell line, incubation time).
  • Use molecular docking studies to compare binding affinities with target proteins (e.g., kinases or proteases).
  • Analyze structure-activity relationship (SAR) trends using analogs from databases like PubChem (see Table 1 in for similarity indices).
  • Validate results with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester?

Key parameters include:

  • Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
  • Solvent choice : DMF or toluene for improved solubility of aromatic partners.
  • Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time (30 min vs. 12 h) .
  • Additives : LiCl (1–2 eq) enhances transmetallation efficiency in THF/water mixtures .

Q. What are the challenges in characterizing hydrolytic degradation products of this compound, and how can they be addressed?

Hydrolysis of the ester or dioxaborolane group generates acetic acid derivatives or boronic acids, respectively. Challenges include:

  • Instability of intermediates : Use low-temperature LC-MS (-20°C) to capture transient species.
  • Differentiation of isomers : Employ 2D NMR (COSY, HSQC) to resolve regioisomers.
  • Quantification of trace impurities : Utilize UPLC with a C18 column and 0.1% formic acid mobile phase .

Q. How does steric hindrance from the pyridin-2-yl group influence reactivity in nucleophilic substitution reactions?

The pyridine ring’s electron-withdrawing nature and ortho-substitution pattern reduce nucleophilic attack at the acetate ester. For example, in amidation reactions, pre-activation with HATU/DIPEA in DMF is required to achieve >70% yield . Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound under anhydrous conditions?

  • Use Schlenk-line techniques for solvent drying (THF over Na/benzophenone).
  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How can researchers design controlled stability studies to assess shelf-life under varying storage conditions?

  • Store samples at -20°C (desiccated) and analyze degradation monthly via ¹H NMR.
  • Test accelerated stability at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Identify degradation pathways using LC-MS/MS and isotopic labeling .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP and solubility : SwissADME or MarvinSketch (using atom-based contributions).
  • pKa : ACD/Labs Percepta for ionization states.
  • Bioavailability : BOILED-Egg model for GI absorption and BBB penetration .

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